N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine
Overview
Description
“N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine” is an organic compound. It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) . The molecular formula of this compound is C10H14F2N2 .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another example is the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol, where an inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered ring, a primary amine (aliphatic), and a tertiary amine (aliphatic) . The molecular weight of this compound is 200.2283664 .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the Dimroth rearrangement, a type of isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 200.2283664 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Kinetics and Mechanism of Formation and Destruction in Water
Research on related dimethylamines, such as N-nitrosodimethylamine (NDMA), focuses on understanding their formation and degradation mechanisms in water treatment processes. The kinetics of reactions involving dimethylamines with various disinfectants like chlorine dioxide, ozone, and hydroxyl radicals are studied to mitigate the formation of NDMA, a known carcinogen, during water disinfection processes. This research is crucial for developing safer water treatment methods to prevent the production of harmful by-products (Sharma, 2012).
Potential Role in Neurodegenerative Diseases
Amyloid imaging in Alzheimer's disease research utilizes compounds for detecting amyloid plaques in the brain, indicative of Alzheimer’s progression. Studies on radioligands that bind to amyloid for PET scans are an example of how derivatives of dimethylamine compounds might be applied in neurodegenerative disease research, highlighting the potential for these compounds in diagnostic applications (Nordberg, 2007).
Role in Plant Biology
Research into plant biology has identified compounds such as 1-aminocyclopropane-1-carboxylic acid (ACC) that, while not directly related to N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine, illustrates the importance of amino compounds in the regulation of plant growth and stress responses. These studies suggest potential agricultural applications, including growth regulation and stress mitigation in crops (Van de Poel & Van Der Straeten, 2014).
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N,N-dimethylethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10H,6,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULCFBIWGKOTRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.